N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic 1,4-benzothiazine derivative characterized by a partially saturated benzothiazine core substituted with a trifluoromethyl group at position 6 and an acetamide-linked 3-methylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-methylphenyl substituent contributes steric bulk, a critical factor for antifungal activity as per 3D-QSAR studies .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c1-10-3-2-4-12(7-10)22-16(24)9-15-17(25)23-13-8-11(18(19,20)21)5-6-14(13)26-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRZMNMSDPQFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 575.6 g/mol. It contains a trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties of the molecule.
Structural Characteristics
The compound features a benzothiazine core, which is associated with various pharmacological effects. The presence of the trifluoromethyl group is particularly noteworthy as it often contributes to increased potency in drug candidates.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds containing trifluoromethyl groups. For example, a series of urea derivatives showed significant antibacterial activity against various strains including E. coli and C. albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active derivatives . While specific data for this compound is limited, the structural similarities suggest potential antibacterial efficacy.
Anticancer Activity
The anticancer properties of benzothiazine derivatives have been documented extensively. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For instance, some derivatives showed IC50 values better than Doxorubicin—a standard chemotherapy drug—indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 7 | PACA2 | 44.4 | |
| Compound 8 | PACA2 | 22.4 | |
| Doxorubicin | PACA2 | 52.1 | |
| Compound 9 | HCT116 | 17.8 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Benzothiazine derivatives have shown promise in inhibiting histone deacetylases (HDACs), which are implicated in various cancers due to their role in regulating gene expression related to cell cycle and apoptosis . For example, selective HDAC inhibitors demonstrated significant cytotoxicity in leukemic cell lines, suggesting that similar mechanisms might be applicable to this compound.
Table 2: HDAC Inhibition by Related Compounds
| Compound | HDAC Isoform | IC50 (μM) |
|---|---|---|
| P19 | HDAC8 | 9.3 |
| P10 | HDAC8 | 23 |
| P12 | HDAC8 | 47 |
| P5 | HDAC4 | 50 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Substituent: 2-cyanophenyl.
- Molecular Formula : C₁₈H₁₂F₃N₃O₂S.
- Molar Mass : 395.37 g/mol.
- Key Differences: The electron-withdrawing cyano (-CN) group at the ortho position increases polarity compared to the methyl group in the target compound.
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Substituent : 3-(trifluoromethyl)phenyl.
- Molecular Formula : C₁₈H₁₂F₆N₂O₂S.
- Molar Mass : 434.36 g/mol.
- Key Differences :
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Substituent : 2-butoxyphenyl.
- Molecular Formula : C₂₁H₂₁F₃N₂O₃S.
- Molar Mass : 438.46 g/mol.
- Key Differences :
Core Structure Modifications
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Core : Benzothiazole (fully unsaturated).
- Substituents : Trifluoromethyl at position 6, methoxyphenyl-acetamide.
- Methoxy (-OCH₃) substituent offers moderate electron-donating effects compared to methyl .
Tabulated Comparison of Key Compounds
*Inferred based on structural similarity to .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
